六氟乙酰丙酮锰(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

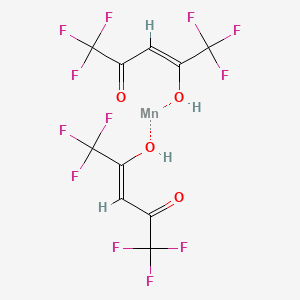

Manganese(II)hexafluoroacetylacetonate (Mn(hfac)2) is an important metal complex that has been widely studied due to its unique properties and versatile applications. Mn(hfac)2 is a coordination compound composed of manganese and hexafluoroacetylacetonate (HFAC). It is a colorless, crystalline solid with a molecular weight of 349.9 g/mol. Mn(hfac)2 is used in a variety of scientific applications, including catalysis, nanomaterials, and biochemistry.

科学研究应用

有机金属合成

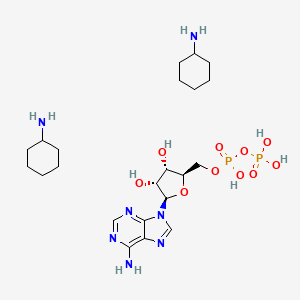

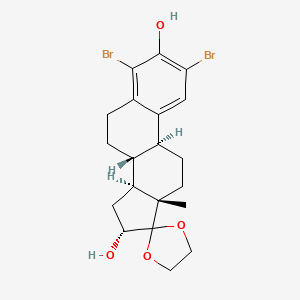

六氟乙酰丙酮锰(II) 作为合成各种有机金属配合物的先驱体。 其形成与有机配体稳定螯合物的特性被应用于制备用于催化和材料科学研究的化合物 {svg_1}.

磁共振成像 (MRI) 造影剂

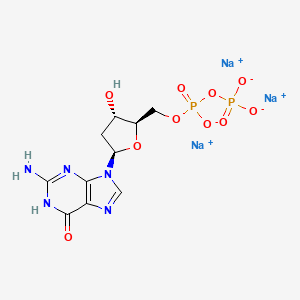

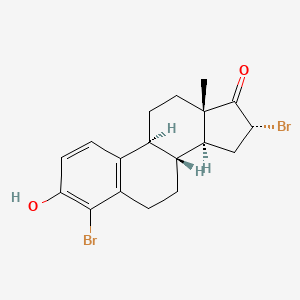

锰(II) 离子的顺磁性使这种化合物成为开发 MRI 扫描造影剂的潜在候选者。 它可以通过改变离子附近水质子的弛豫时间来提高成像质量 {svg_2}.

催化

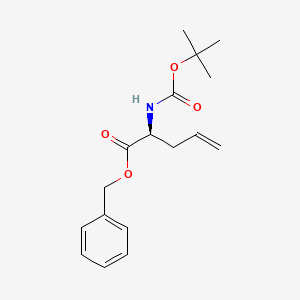

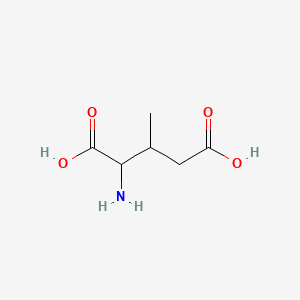

在催化中,六氟乙酰丙酮锰(II) 因其氧化特性而被探索。 它可以作为烯烃氧化等化学反应的催化剂,有可能为传统催化剂提供更环保的替代方案 {svg_3}.

太阳能转换

这种化合物已在太阳能转换过程中得到应用。 其有机金属特性使其能够用在染料敏化太阳能电池 (DSSC) 中,以提高光吸收和电子传递机制的效率 {svg_4}.

水处理

六氟乙酰丙酮锰(II) 正在研究其在水处理应用中的用途。 它与有机污染物的反应性可以帮助降解污染物,从而净化水资源 {svg_5}.

分子磁性

该化合物是分子磁性研究中不可或缺的一部分,它被用于合成具有有趣磁性的配合物。 这些材料因其在量子计算和信息存储中的潜在用途而受到研究 {svg_6}.

材料科学

在材料科学中,该化合物用于开发具有独特性能的新材料,例如高热稳定性或特定的电子特性。 它在制造先进的聚合物和复合材料方面特别有用 {svg_7}.

分析化学

安全和危害

未来方向

作用机制

Target of Action

Manganese(II) hexafluoroacetylacetonate is a complex organometallic compound. Manganese complexes have been known to interact with various biological targets, including enzymes and other proteins, influencing their function .

Mode of Action

It’s known that manganese complexes can act as oxidative agents . They can participate in redox reactions, potentially influencing the function of biological targets .

Result of Action

Manganese complexes have been known to exhibit various biological effects, potentially influencing cellular processes .

Action Environment

The action, efficacy, and stability of Manganese(II) hexafluoroacetylacetonate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and more .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Manganese(II)hexafluoroacetylacetonate can be achieved through a reaction between Manganese(II) acetate and hexafluoroacetylacetone in the presence of a base.", "Starting Materials": [ "Manganese(II) acetate", "hexafluoroacetylacetone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Manganese(II) acetate in the solvent", "Add hexafluoroacetylacetone to the solution", "Add the base to the solution and stir", "Heat the solution to reflux for several hours", "Cool the solution and filter the precipitate", "Wash the precipitate with solvent and dry it in a vacuum oven", "The resulting product is Manganese(II)hexafluoroacetylacetonate" ] } | |

CAS 编号 |

19648-86-3 |

分子式 |

C10H4F12MnO4 |

分子量 |

471.05 g/mol |

IUPAC 名称 |

1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;manganese |

InChI |

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |

InChI 键 |

DMABZFSNYKYMMQ-UHFFFAOYSA-N |

手性 SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Mn] |

SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

规范 SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Mn] |

产品来源 |

United States |

Q & A

Q1: How does the structure of the fluorinated alkyl substituent on nitronyl nitroxide ligands influence the magnetic properties of Mn(hfac)2 complexes?

A1: Research has shown that modifying the fluorinated alkyl substituent on nitronyl nitroxide ligands can drastically alter the crystal structure of the resulting Mn(hfac)2 complexes []. This structural change directly impacts the magnetic exchange interactions within the complex. For example, complexes with bulkier substituents tend to form discrete structures with weaker intermolecular interactions, while those with smaller substituents can form polymeric chains with stronger magnetic coupling []. These structural variations lead to diverse magnetic behaviors, ranging from strong antiferromagnetism to weak ferromagnetism, depending on the specific substituent and resulting complex structure [].

Q2: Can Mn(hfac)2 form complexes with photochromic molecules, and if so, what are their properties?

A2: Yes, Mn(hfac)2 can interact with photochromic molecules like spiropyrans. In a study involving 1,3,3-trimethylindolino-β-naphthopyrylospiran (TMI-NPS), researchers observed the formation of a binuclear coordination complex []. Interestingly, this complex, formed with the open merocyanine form of TMI-NPS, exhibited a high-spin ground state (S = 5) []. This highlights the potential of using Mn(hfac)2 to tune the electronic and magnetic properties of photochromic materials.

Q3: How does Mn(hfac)2 interact with different types of radical ligands, and what are the magnetic consequences?

A3: Mn(hfac)2 demonstrates distinct coordination behavior with various radical ligands. When complexed with a bridging bisaminooxylbenzene diradical, it forms a one-dimensional polymeric structure exhibiting metamagnetic behavior below 5.4 K []. Conversely, with monodentate radical ligands like hnn (4,4,5,5-Tetramethylimidazolin-1-oxyl 3-Oxide) and hin (4,4,5,5-Tetramethylimidazolin-1-oxyl), distinct mononuclear and dinuclear complexes are formed []. Notably, the hnn-bridged dinuclear complex exhibits intramolecular ferromagnetic coupling, attributed to the axial coordination of the hnn nitrogen to the Mn(II) center []. This highlights the significant role of ligand structure and coordination mode in dictating the magnetic properties of Mn(hfac)2 complexes.

Q4: What are the potential applications of Mn(hfac)2-based complexes in material science?

A4: The diverse structural and magnetic properties exhibited by Mn(hfac)2 complexes make them promising candidates for various material science applications. For instance, the observed metamagnetic behavior in certain complexes could be exploited in the development of molecular switches and magnetic sensors []. Furthermore, the ability of Mn(hfac)2 to form complexes with photochromic molecules opens avenues for designing novel photomagnetic materials with potential applications in data storage and optoelectronics []. Continued research in this area could lead to the development of new functional materials with tailored properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)